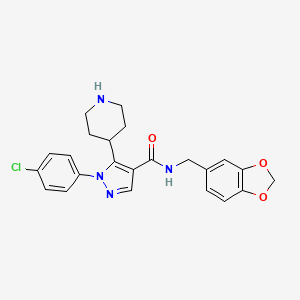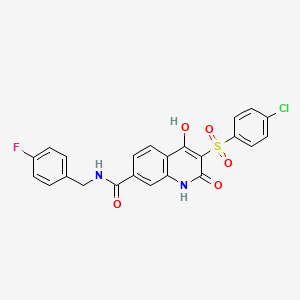![molecular formula C23H17N5O2 B11283356 {4-[(2-Methoxyphenyl)amino][1,2,4]triazolo[4,3-a]quinoxalin-8-yl}(phenyl)methanone](/img/structure/B11283356.png)
{4-[(2-Methoxyphenyl)amino][1,2,4]triazolo[4,3-a]quinoxalin-8-yl}(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-BENZOYL-N-(2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-AMINE is a complex heterocyclic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse pharmacological activities, including antiviral, antimicrobial, and anticancer properties . The structure of this compound includes a triazoloquinoxaline core, which is a fused ring system containing nitrogen atoms, making it a versatile scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-BENZOYL-N-(2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-AMINE typically involves the following steps :
Formation of the Triazoloquinoxaline Core: This is achieved through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form quinoxaline. The quinoxaline is then reacted with hydrazine derivatives to form the triazoloquinoxaline core.
Substitution Reactions: The triazoloquinoxaline core undergoes aromatic nucleophilic substitution reactions with various amines and triazole-2-thiol to introduce the benzoyl and methoxyphenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and green chemistry principles can also be employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
8-BENZOYL-N-(2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various amines, triazole-2-thiol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives .
Scientific Research Applications
8-BENZOYL-N-(2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-AMINE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-BENZOYL-N-(2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-AMINE involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane of bacteria and fungi, leading to cell death.
Antiviral Activity: It inhibits viral replication by interfering with viral enzymes and proteins.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Comparison with Similar Compounds
8-BENZOYL-N-(2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-AMINE can be compared with other similar compounds such as:
[1,2,4]Triazolo[4,3-a]quinoxaline Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their pharmacological activities.
Quinoxaline Derivatives: These compounds lack the triazole ring but have similar antimicrobial and anticancer properties.
The uniqueness of 8-BENZOYL-N-(2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-AMINE lies in its specific substituents, which enhance its biological activity and make it a promising candidate for further research and development .
Properties
Molecular Formula |
C23H17N5O2 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
[4-(2-methoxyanilino)-[1,2,4]triazolo[4,3-a]quinoxalin-8-yl]-phenylmethanone |
InChI |
InChI=1S/C23H17N5O2/c1-30-20-10-6-5-9-18(20)26-22-23-27-24-14-28(23)19-13-16(11-12-17(19)25-22)21(29)15-7-3-2-4-8-15/h2-14H,1H3,(H,25,26) |
InChI Key |
YANBXGJKSOMAPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC3=C(C=C(C=C3)C(=O)C4=CC=CC=C4)N5C2=NN=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-methoxyphenyl)-2-{2-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B11283279.png)
![Ethyl 2-({3-[2-(4-methylbenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetate](/img/structure/B11283301.png)
![Ethyl 5-methyl-7-(2-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11283308.png)
![(4-fluorophenyl){5-[(2-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}methanone](/img/structure/B11283315.png)
![N-(2,4-dimethylphenyl)-5-methyl-7-{4-[(2-methylbenzyl)oxy]phenyl}-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11283320.png)
![Ethyl 7-(3,4-difluorophenyl)-5-propyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11283321.png)
![1,9-Dimethyl-4-oxo-N~2~-(3,3,5-trimethylcyclohexyl)-1,4-dihydropyrido[1,2-A]pyrrolo[2,3-D]pyrimidine-2-carboxamide](/img/structure/B11283327.png)

![[7-(2-methoxyphenyl)-5-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](phenyl)methanone](/img/structure/B11283345.png)

![Ethyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B11283350.png)
![3-[(4-Chlorophenyl)sulfonyl]-5-(thiomorpholin-4-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B11283352.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B11283358.png)
